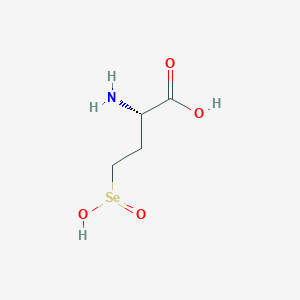
(2S)-2-amino-4-seleninobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-4-seleninobutanoic acid: is an organic compound that contains selenium, an element known for its unique chemical properties and biological significance. This compound is a derivative of butanoic acid, where the selenium atom replaces a sulfur atom, making it a selenoamino acid. It has a molecular formula of C4H9NO2Se and a molecular weight of 182.08 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-seleninobutanoic acid typically involves the incorporation of selenium into the amino acid structure. One common method is the selenation of a precursor amino acid using selenium dioxide (SeO2) under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the selective incorporation of selenium .
Industrial Production Methods: Industrial production of this compound may involve large-scale selenation processes using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-amino-4-seleninobutanoic acid undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxide back to the selenide form.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or ozone (O3) can be used as oxidizing agents.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide form of the compound.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S)-2-amino-4-seleninobutanoic acid is used as a building block in the synthesis of seleno-containing peptides and proteins. It serves as a precursor for the incorporation of selenium into biomolecules, which can enhance their catalytic and redox properties .
Biology: In biological research, this compound is studied for its role in selenium metabolism and its potential antioxidant properties. It is used in the study of selenoproteins, which are essential for various cellular functions .
Medicine: The compound has potential therapeutic applications due to its antioxidant properties. It is being investigated for its role in preventing oxidative stress-related diseases and its potential use in cancer therapy .
Industry: In the industrial sector, this compound is used in the production of selenium-enriched supplements and functional foods. It is also used in the development of selenium-based catalysts for chemical reactions .
Wirkmechanismus
The mechanism of action of (2S)-2-amino-4-seleninobutanoic acid involves its incorporation into selenoproteins, where it acts as a catalytic or structural component. Selenium in the compound can participate in redox reactions, helping to neutralize reactive oxygen species and protect cells from oxidative damage. The molecular targets include various enzymes and proteins involved in antioxidant defense and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Selenomethionine: Another selenoamino acid where selenium replaces sulfur in methionine.
Selenocystine: A dimeric form of selenocysteine with similar biological functions.
Uniqueness: (2S)-2-amino-4-seleninobutanoic acid is unique due to its specific structure and the position of the selenium atom. This unique positioning allows it to participate in distinct biochemical pathways and reactions compared to other selenoamino acids .
Eigenschaften
CAS-Nummer |
923563-05-7 |
|---|---|
Molekularformel |
C4H9NO4Se |
Molekulargewicht |
214.09 g/mol |
IUPAC-Name |
(2S)-2-amino-4-seleninobutanoic acid |
InChI |
InChI=1S/C4H9NO4Se/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9)/t3-/m0/s1 |
InChI-Schlüssel |
AGHIMIQVCQLDOD-VKHMYHEASA-N |
Isomerische SMILES |
C(C[Se](=O)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(C[Se](=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one](/img/structure/B14181984.png)
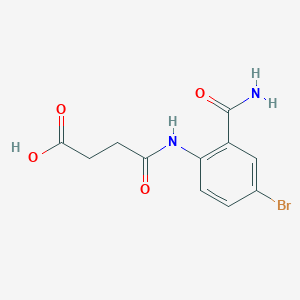
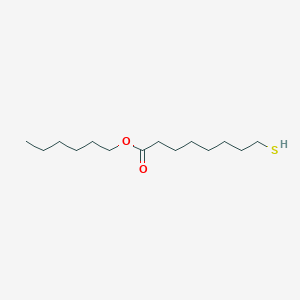
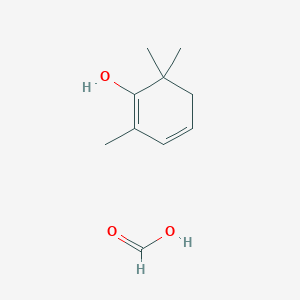
![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)
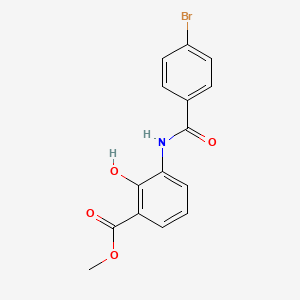
![4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol](/img/structure/B14182009.png)
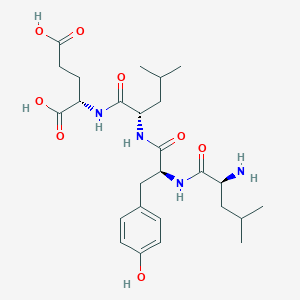
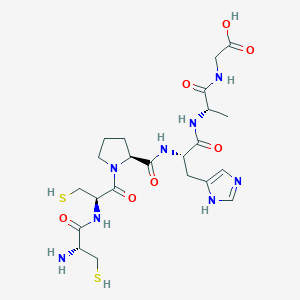
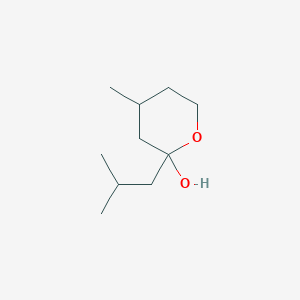
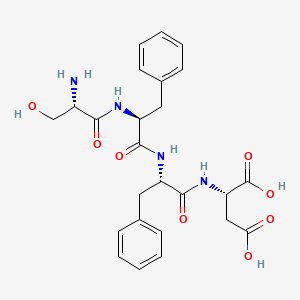

![1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14182038.png)
![N~1~,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide](/img/structure/B14182044.png)
